2-Benzylidenecyclohexanone oxime
Description
2-Benzylidenecyclohexanone oxime (CAS: 41338-70-9) is a cyclohexanone-derived oxime with a benzylidene substituent at the 2-position. Its molecular formula is C₁₃H₁₅NO (MW: 201.27 g/mol), and it is synthesized via condensation of cyclohexanone with benzaldehyde derivatives followed by oximation . This compound is notable for its role in organic synthesis, particularly in conjugate reduction reactions. For example, its reaction with HSiCl₃ and HMPA yields reduction products in 89% efficiency, demonstrating its utility in selective transformations . Mass spectrometry studies reveal unique fragmentation pathways, including loss of ortho-substituents and hydroxyl radicals, which distinguish it from analogous ketoximes .
Properties
CAS No. |
114506-90-0 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(NE)-N-[(2E)-2-benzylidenecyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C13H15NO/c15-14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,15H,4-5,8-9H2/b12-10+,14-13+ |
InChI Key |
RWOLAHHEUZXIJZ-HBKPYOMSSA-N |
SMILES |
C1CCC(=NO)C(=CC2=CC=CC=C2)C1 |
Isomeric SMILES |
C1CC/C(=N\O)/C(=C/C2=CC=CC=C2)/C1 |
Canonical SMILES |
C1CCC(=NO)C(=CC2=CC=CC=C2)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of 2-benzylidenecyclohexanone oxime with related oximes:
Notes:
- Structural Differences: The benzylidene group in this compound enhances steric bulk and π-conjugation compared to simpler oximes like cyclohexanone oxime. This influences reactivity and stability .
- Melting Points: Aromatic substituents (e.g., benzophenone, indanone) generally increase melting points due to enhanced crystallinity .
Chemical Reactivity and Stability
- This compound: Undergoes conjugate reduction with HSiCl₃ to yield saturated ketones efficiently (89% yield) . Fragmentation under mass spectrometry involves loss of hydroxyl radicals (•OH) and ortho-substituents, a pathway less common in non-aryl oximes .
- Benzophenone Oxime: Forms stable imines and is used in photochemical studies due to its UV activity. Its higher melting point (140–144°C) reflects strong intermolecular interactions .
- Cyclohexanone Oxime: Industrially significant in Beckmann rearrangement to produce caprolactam (nylon-6 precursor). Its lower molecular weight and simpler structure favor large-scale processes .
- 5-Dodecyl-2-hydroxybenzaldehyde Oxime : The long alkyl chain and hydroxyl group enhance its metal-chelating ability, making it valuable in solvent extraction techniques .
Research Findings and Mechanistic Insights
- Fragmentation Pathways: this compound exhibits unique mass spectral fragmentation, losing ortho-substituents and hydroxyl radicals, unlike benzophenone oxime, which predominantly undergoes C-N bond cleavage .
- Reduction Efficiency: Compared to cyclohexanone oxime, the benzylidene derivative shows higher selectivity in conjugate reductions, attributed to steric protection of the carbonyl group .
- Thermal Stability: Aryl-substituted oximes (e.g., benzophenone, indanone) generally exhibit higher thermal stability than aliphatic variants, as evidenced by their elevated melting points .
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between cyclohexanone and benzaldehyde under basic conditions remains the most widely adopted route. In a typical procedure, cyclohexanone (1.0 equiv) reacts with benzaldehyde (1.2 equiv) in ethanol under reflux, catalyzed by sodium hydroxide (10 mol%). The reaction proceeds via enolate formation, followed by nucleophilic attack on the benzaldehyde carbonyl, yielding the α,β-unsaturated ketone.
Key Parameters
-
Solvent: Ethanol or methanol (polar protic solvents enhance enolate stability).
-
Yield: 65–75% after recrystallization from hexane/ethyl acetate.
Side products include unreacted starting materials and over-condensed oligomers, necessitating careful purification.
Alternative Synthetic Routes
While less common, microwave-assisted condensation and acid-catalyzed protocols have been explored. For instance, using p-toluenesulfonic acid (PTSA) in toluene under Dean-Stark conditions achieves comparable yields (68%) in 3 hours. However, base-catalyzed methods remain preferred due to milder conditions and reduced side reactions.
Oxime Formation
Hydroxylamine Hydrochloride Method
The ketone is converted to its oxime derivative using hydroxylamine hydrochloride (NHOH·HCl) in ethanol. A representative procedure involves:
-
Dissolving 2-benzylidenecyclohexanone (1.0 equiv) in ethanol (0.4 M).
-
Adding NHOH·HCl (1.2 equiv) and sodium acetate (1.2 equiv) as a buffer.
Reaction Mechanism
-
Protonation of hydroxylamine enhances nucleophilicity, enabling attack on the carbonyl carbon.
-
Sodium acetate neutralizes HCl, preventing retro-aldol decomposition of the ketone.
Yield and Selectivity
Catalytic Oximation Strategies
Recent advances leverage transition-metal catalysts to enhance efficiency. For example, rhodium(III) complexes (0.025 mol% [RhCp*Cl]) in trifluoroethanol (TFE) facilitate oximation at 80°C within 24 hours. While this method reduces reagent stoichiometry, scalability is limited by catalyst cost and handling.
Purification and Isolation
Liquid-Liquid Extraction
Post-reaction mixtures are partitioned between dichloromethane (CHCl) and water (4:1 v/v). The organic layer is washed with sodium carbonate (5% w/v) to remove residual acid, followed by brine to eliminate polar impurities.
Chromatographic Techniques
Silica gel column chromatography (20:1 ethyl acetate/hexane with 1% triethylamine) resolves oxime isomers, achieving >95% purity. Recrystallization from dichloromethane/hexane yields single crystals suitable for X-ray diffraction.
Characterization and Analytical Data
Spectroscopic Analysis
Q & A
Q. Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or FTIR for imine (C=N) bond formation (~1600–1640 cm⁻¹).
Basic Question: How should researchers characterize this compound to confirm structural purity?
Methodological Answer :
Characterization requires a multi-technique approach:
NMR Spectroscopy :
- ¹H NMR : Look for oxime proton (N–OH) at δ 9–10 ppm and benzylidene protons (C=CH–Ph) as doublets near δ 7.2–7.8 ppm.
- ¹³C NMR : Confirm the C=N bond at ~150–155 ppm .
X-ray Crystallography : Resolve stereochemistry (E/Z isomerism) of the benzylidene group .
Elemental Analysis : Validate C, H, N percentages (theoretical vs. experimental).
Q. Common Pitfalls :
- Hydrate formation during crystallization may skew melting point data. Dry samples under vacuum (40–50°C) for 24 hours .
Advanced Question: What are the mechanistic insights into the catalytic role of SnCl₂ in synthesizing 2-benzylidenecyclohexanone?
Methodological Answer :
SnCl₂ acts as a Lewis acid catalyst, polarizing the carbonyl group of cyclohexanone to enhance nucleophilic attack by the benzaldehyde derivative. Key steps include:
Enolization : SnCl₂ stabilizes the enol form of cyclohexanone, increasing reactivity.
Aldol Condensation : The enol attacks the benzaldehyde electrophile, forming the α,β-unsaturated ketone.
Dehydration : SnCl₂ facilitates water elimination to stabilize the conjugated system .
Q. Experimental Validation :
- Conduct kinetic studies with varying SnCl₂ concentrations (0.5–5 mol%). Optimal catalytic efficiency occurs at 2–3 mol% .
Advanced Question: How does this compound degrade under acidic or photolytic conditions, and how can stability be improved?
Q. Methodological Answer :
- Acidic Degradation : Protonation of the oxime group (N–OH → N⁺–OH₂) leads to hydrolysis, forming cyclohexanone and benzaldehyde derivatives. Rate constants increase with [H⁺] (pH < 4) .
- Photodegradation : UV exposure (λ = 254–365 nm) induces C=N bond cleavage, yielding nitroso intermediates.
Q. Stabilization Strategies :
- Store samples in amber vials at –20°C.
- Add radical scavengers (e.g., BHT) to suppress photolytic side reactions .
Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for oxime formation?
Methodological Answer :
Discrepancies in catalytic data (e.g., NH₂OH·HCl vs. hydroxylamine acetate) arise from:
Solvent Effects : Polar aprotic solvents (DMF) accelerate oxime formation but may reduce selectivity.
pH Variability : Acetate buffers (pH 4.5–5.5) improve yields compared to unbuffered systems .
Q. Recommendations :
- Replicate experiments using standardized conditions (solvent, pH, temperature).
- Compare turnover numbers (TON) instead of yields to account for catalyst loading differences .
Advanced Question: What are the applications of this compound in synthesizing heterocyclic compounds?
Methodological Answer :
The compound serves as a precursor for:
Isoxazoles : Cycloaddition with nitrile oxides under [3+2] dipolar conditions.
Pyridines : Condensation with enamines followed by dehydrogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
